

CAS registry number and molecular formula for propachlor.

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Compound of Interest

Compound Name: *Propachlor*

Cat. No.: *B1678252*

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Propachlor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **propachlor**, including its chemical identity, physicochemical properties, toxicological data, and mechanisms of action. Detailed experimental protocols and visual diagrams of key biological pathways are included to support research and development activities.

Chemical Identification and Properties

Propachlor, a member of the chloroacetanilide class of herbicides, is identified by the following chemical and physical properties.

Property	Value	Reference
CAS Registry Number	1918-16-7	[1]
Molecular Formula	C ₁₁ H ₁₄ ClNO	[1]
Molecular Weight	211.69 g/mol	[1][2]
IUPAC Name	2-chloro-N-isopropylacetanilide	
Physical State	Light tan solid	[3]
Melting Point	77 °C	
Boiling Point	110 °C at 0.03 mmHg	[1]
Density	1.242 g/cm ³ at 25 °C	[1]
Vapor Pressure	103 mPa at 25 °C	
Water Solubility	580 mg/L at 20 °C	
Log K _{ow} (Octanol-Water Partition Coefficient)	1.62 - 2.30	

Toxicological Profile

The toxicological data for **propachlor** are summarized below, providing key metrics for risk assessment.

Parameter	Value	Species	Study Duration	Effects Observed	Reference
Acute Oral LD ₅₀	1.8 g/kg	Rat	N/A	[4]	
Acute Dermal LD ₅₀	> 20 g/kg	Rabbit	N/A	[4]	
Acute Inhalation LC ₅₀	≥ 1.2 mg/L	Rat	N/A	[4]	
No-Observed-Adverse-Effect Level (NOAEL)	13.3 mg/kg/day	Rat	90-day	Absence of effects on body and liver weight.	
Acceptable Daily Intake (ADI)	0.013 mg/kg/day	N/A	Lifetime	Based on the 90-day rat study.	

Propachlor is also noted to be a severe eye irritant in rabbits.

Mechanism of Action and Signaling Pathways

Propachlor's primary mode of action as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of fatty acid elongation interferes with several crucial cellular processes, ultimately leading to the inhibition of cell division and plant growth.

Furthermore, studies on mammalian cells have indicated that **propachlor** can arrest the cell cycle in the G1 phase.

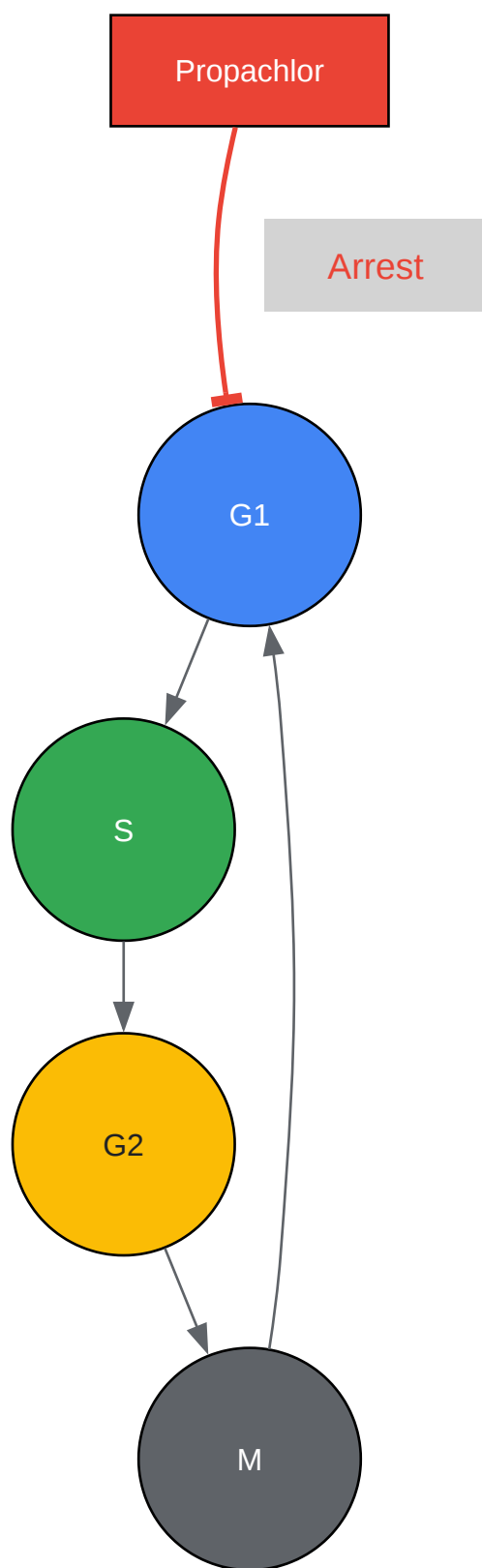
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis



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Caption: **Propachlor**'s inhibitory effect on the VLCFA elongase complex.

Cell Cycle Arrest



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Caption: **Propachlor**-induced G1 phase cell cycle arrest.

Environmental Fate: Bacterial Degradation

Propachlor is susceptible to microbial degradation in the soil. Two distinct pathways have been characterized in different bacterial species, *Pseudomonas* sp. and *Acinetobacter* sp.

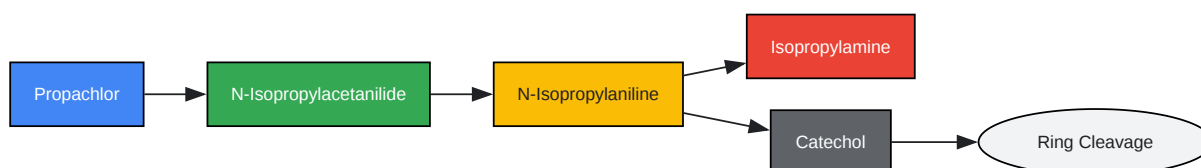
Propachlor Degradation Pathway in *Pseudomonas* sp.



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Caption: Metabolic pathway of **propachlor** in *Pseudomonas* sp.

Propachlor Degradation Pathway in *Acinetobacter* sp.



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Caption: Metabolic pathway of **propachlor** in *Acinetobacter* sp.

Experimental Protocols

Protocol: Acute Oral Toxicity Study in Rats (OECD 423)

This protocol outlines the general procedure for determining the acute oral toxicity of **propachlor** in rats, consistent with OECD Test Guideline 423.

Objective: To determine the acute oral toxicity (LD₅₀) of **propachlor**.

Materials:

- Wistar rats (specific pathogen-free), young adults (8-12 weeks old).

- **Propachlor** (analytical grade).
- Vehicle for dosing (e.g., corn oil, water).
- Oral gavage needles.
- Standard laboratory animal caging and diet.

Procedure:

- Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
- Grouping and Dosing:
 - Animals are randomly assigned to dose groups (e.g., a control group and at least three test groups).
 - A limit test at 2000 mg/kg may be performed initially. If no mortality occurs, further testing at lower doses may not be necessary.
 - For a full study, doses are selected to produce a range of toxic effects and mortality.
 - The test substance is administered as a single oral dose by gavage. The volume administered is typically 1-2 mL/100g body weight.
 - Control animals receive the vehicle only.
- Observations:
 - Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 30 minutes, 1, 2, and 4 hours after dosing, and daily thereafter for 14 days.
 - Body weights are recorded prior to dosing and at least weekly thereafter.
- Necropsy: All animals (including those that die during the study and survivors at termination) are subjected to a gross necropsy.

- Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., probit analysis).

Protocol: Analysis of Propachlor Degradation by Soil Bacteria

This protocol describes a method for isolating and characterizing bacteria capable of degrading **propachlor** and identifying the metabolic intermediates.

Objective: To study the biodegradation pathway of **propachlor** by soil microorganisms.

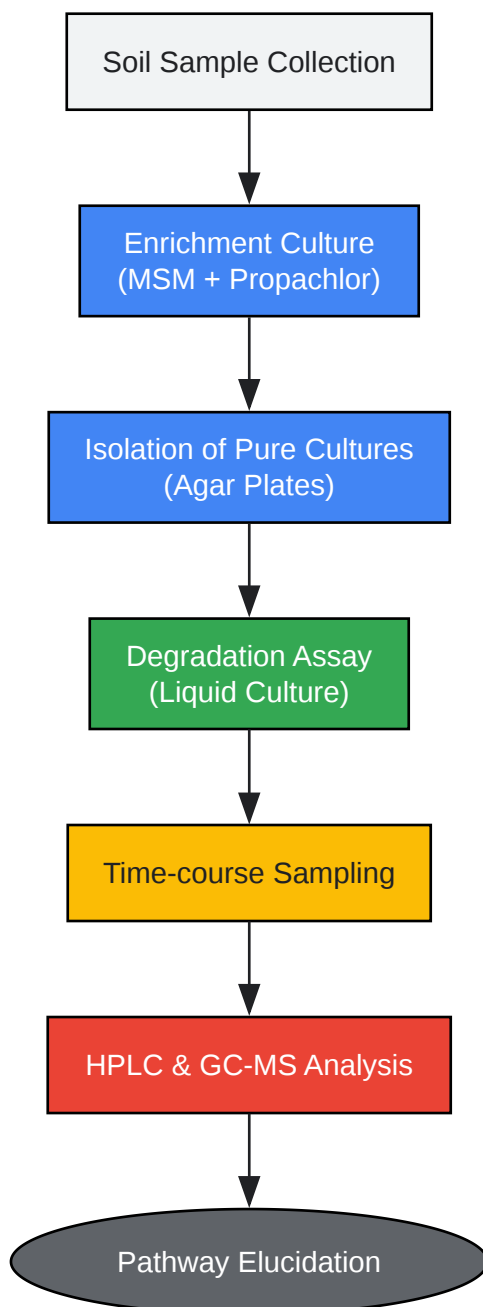
Materials:

- Soil samples with a history of **propachlor** application.
- Minimal salts medium (MSM).
- **Propachlor** (analytical grade).
- Standard laboratory microbiology equipment (autoclave, incubator, shaker, etc.).
- High-Performance Liquid Chromatography (HPLC) system.
- Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

- Enrichment and Isolation:
 - Enrichment cultures are established by inoculating MSM containing **propachlor** as the sole carbon source with soil samples.
 - Cultures are incubated with shaking at an appropriate temperature (e.g., 28-30°C).
 - Serial dilutions are plated onto MSM agar plates containing **propachlor** to isolate individual colonies.
- Degradation Assay:

- Isolated bacterial strains are grown in liquid MSM with **propachlor**.
- Samples of the culture medium are taken at regular intervals.
- The concentration of **propachlor** is measured by HPLC to determine the rate of degradation.
- Metabolite Identification:
 - Culture supernatants are extracted with an organic solvent (e.g., ethyl acetate).
 - The extracts are concentrated and analyzed by HPLC and GC-MS to identify degradation products.
 - Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards.
- Experimental Workflow Diagram:



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Caption: Workflow for studying bacterial degradation of **propachlor**.

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